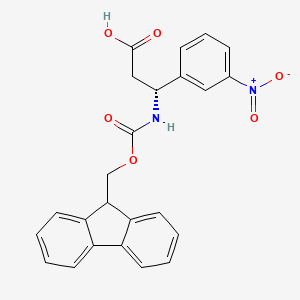

Diethyl 2-isopropylthiazole-4-methylphosphonate

Vue d'ensemble

Description

Diethyl 2-isopropylthiazole-4-methylphosphonate (DITMP) is an organophosphonate compound that is widely used in the scientific research community. It has been used in a variety of applications, ranging from biochemistry and physiology to drug development.

Applications De Recherche Scientifique

Clinical and Experimental Applications

Diethyl 2-isopropylthiazole-4-methylphosphonate is part of the organophosphorus epoxides class, which demonstrates significant potential in the medical field. A notable compound, Glyciphon (diglycidyl ether of methylphosphonic acid), shares structural similarities with Diethyl 2-isopropylthiazole-4-methylphosphonate. Glyciphon has been explored for its antiblastoma activity, low toxicity, and high safety profile, particularly in the treatment of basal cell carcinoma (BCC). Its antiproliferative activity is crucial in inhibiting DNA synthesis and blocking cell cycle phases, making it effective against primary BCC and its recurrences post radiation and surgery (Zalyalyutdinova & Garaev, 2015).

Environmental Relevance and Wastewater Treatment

Compounds similar to Diethyl 2-isopropylthiazole-4-methylphosphonate, particularly phosphonates like PBTC, HEDP, NTMP, EDTMP, and DTPMP, have seen a rise in environmental and industrial applications. Despite their resistance to biological degradation, these phosphonates can be efficiently removed (over 80%) in wastewater treatment plants (WWTPs) using chemical phosphate precipitation. However, challenges such as potential eutrophication due to abiotic degradation (mainly photolysis) and interference with phosphate precipitation in WWTPs have been noted. This underscores the importance of removing phosphonates, especially from industrial wastewaters, to prevent environmental and operational issues in WWTPs (Rott, Steinmetz, & Metzger, 2018).

Propriétés

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGPICWINPMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376805 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-isopropylthiazole-4-methylphosphonate | |

CAS RN |

675201-26-0 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)